![molecular formula C15H10ClNO3 B503484 2-[(4-chlorobenzyl)oxy]-1H-isoindole-1,3(2H)-dione CAS No. 39030-46-1](/img/structure/B503484.png)
2-[(4-chlorobenzyl)oxy]-1H-isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a chemical substance with the molecular formula C16H11ClO3 . It is a type of organic compound known as coumarins and derivatives, which are polycyclic aromatic compounds containing a 1-benzopyran moiety with a ketone group at the C2 carbon atom .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, phthalimide derivatives were synthesized from phthalic anhydride and 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetohydrazide or thiophene-2-carbohydrazide . The reaction mixture was stirred and refluxed for a duration of 5 hours. After cooling, it was poured into 500 mL of ice water when the desired compounds precipitated and were filtered off .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Compounds similar to 2-[(4-chlorobenzyl)oxy]-1H-isoindole-1,3(2H)-dione have shown promising broad-spectrum antibacterial activity against various bacterial strains such as Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis . This suggests that your compound may also possess antimicrobial properties that could be explored for the development of new antibiotics or disinfectants.
Enzyme Inhibition
Derivatives of isoindoline compounds have been investigated for their ability to inhibit enzymes like monoamine oxidase B (MAO B) and cholinesterases . These enzymes are involved in neurotransmitter metabolism and are targets for drugs treating neurological disorders such as Alzheimer’s disease. Therefore, 2-[(4-chlorobenzyl)oxy]-1H-isoindole-1,3(2H)-dione might have potential as a multi-targeting agent for neurodegenerative diseases.
Anti-inflammatory and Analgesic Activities
Indole derivatives have been reported to exhibit anti-inflammatory and analgesic activities . Given the structural similarity, it is plausible that 2-[(4-chlorobenzyl)oxy]-1H-isoindole-1,3(2H)-dione could also be explored for its potential to reduce inflammation and pain in various medical conditions.
Synthesis of Aminothiazoles
The addition of thiourea to certain isoindoline-dione derivatives has been used to produce aminothiazoles , which are important in pharmaceutical chemistry. Your compound could potentially serve as a precursor in the synthesis of novel aminothiazole derivatives with various biological activities.
Drug Development
Isoindoline derivatives have been synthesized and evaluated for their therapeutic potential . The unique structure of 2-[(4-chlorobenzyl)oxy]-1H-isoindole-1,3(2H)-dione might offer opportunities for the development of new drugs with improved efficacy and safety profiles.
Safety and Hazards
The safety data sheet for a similar compound, 4-(4-Chlorobenzyl)oxy benzaldehyde, indicates that it is combustible and can cause severe skin burns and eye damage. It may also cause respiratory irritation and an allergic skin reaction. It is harmful if swallowed, in contact with skin, or if inhaled .
Wirkmechanismus
Target of Action
The compound 2-[(4-chlorobenzyl)oxy]-1H-isoindole-1,3(2H)-dione has been found to exhibit promising broad-spectrum antibacterial activity against various pathogens, including Pseudomonas aeruginosa , Staphylococcus aureus , Bacillus subtilis , and Proteus vulgaris . It also shows potent and selective inhibition of Monoamine Oxidase B (MAO-B) , an enzyme that plays a crucial role in the metabolism of monoamine neurotransmitters in the brain.
Mode of Action
The compound interacts with its targets, leading to significant changes in their function. As a MAO-B inhibitor, the compound prevents the breakdown of monoamine neurotransmitters, thereby increasing their availability .
Biochemical Pathways
The compound affects several biochemical pathways. In the human brain, by inhibiting MAO-B, the compound increases the levels of monoamine neurotransmitters, which can have various downstream effects, including mood regulation .
Pharmacokinetics
One study suggests that a similar compound has rapid blood-brain barrier penetration, indicating good bioavailability .
Result of Action
The compound’s antibacterial action results in the death of various bacterial pathogens, potentially making it useful in treating bacterial infections . Its inhibition of MAO-B can increase the levels of monoamine neurotransmitters in the brain, which may have potential applications in treating neurodegenerative diseases .
Eigenschaften
IUPAC Name |
2-[(4-chlorophenyl)methoxy]isoindole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO3/c16-11-7-5-10(6-8-11)9-20-17-14(18)12-3-1-2-4-13(12)15(17)19/h1-8H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWVJTIVMISRPNK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OCC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-chlorobenzyl)oxy]-1H-isoindole-1,3(2H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

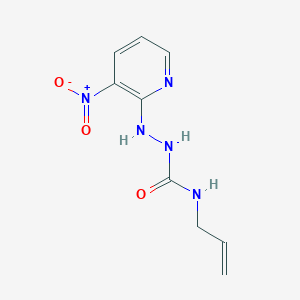
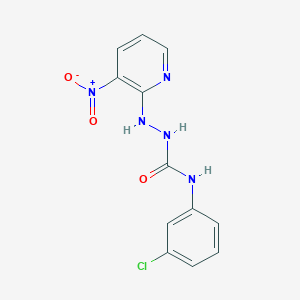
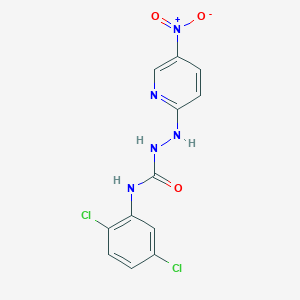
![1-(5-Nitropyridin-2-yl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B503409.png)
![6-{[(Butylamino)carbonyl]amino}nicotinamide](/img/structure/B503411.png)

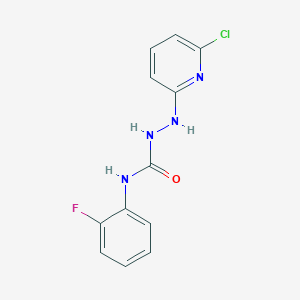

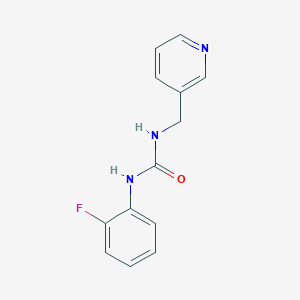
![N-allyl-N'-[2-(2-pyridinyl)ethyl]urea](/img/structure/B503417.png)
![N-(2-chlorophenyl)-N'-[2-(2-pyridinyl)ethyl]urea](/img/structure/B503418.png)
![4-{4-[Bis(4-fluorophenyl)methyl]-1-piperazinyl}-6-chloro-2-(methylsulfanyl)pyrimidine](/img/structure/B503420.png)
![2-{[(2,6-Dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)methyl]sulfanyl}propanoic acid](/img/structure/B503423.png)
![6-{[(2-fluorobenzyl)sulfanyl]methyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B503424.png)